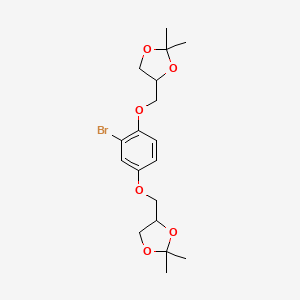

4,4'-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)

Description

This compound is a brominated aromatic ether featuring a central 2-bromo-1,4-phenylene core flanked by two 1,3-dioxolane rings via bis(oxy)methylene bridges. The 2,2-dimethyl groups on the dioxolane rings enhance steric protection and conformational rigidity, while the bromine atom at the para position of the central benzene ring introduces electronic and steric effects critical for reactivity. The molecule’s structural complexity and functional versatility make it a candidate for applications in supramolecular chemistry, polymer precursors, or as intermediates in organic synthesis.

Properties

Molecular Formula |

C18H25BrO6 |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

4-[[2-bromo-4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C18H25BrO6/c1-17(2)22-10-13(24-17)8-20-12-5-6-16(15(19)7-12)21-9-14-11-23-18(3,4)25-14/h5-7,13-14H,8-11H2,1-4H3 |

InChI Key |

AEKJHEVJBXYCTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)COC2=CC(=C(C=C2)OCC3COC(O3)(C)C)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like dimethylacetamide (DMA) under an inert atmosphere at elevated temperatures (around 170°C) for an extended period (approximately 36 hours) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The phenylene ring can be oxidized under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, e.g., methoxy or tert-butoxy derivatives.

Oxidation: Products include quinones or other oxidized aromatic compounds.

Reduction: The major product is the dehalogenated phenylene derivative.

Scientific Research Applications

4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:

Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Potential use in the development of bioactive compounds and pharmaceuticals.

Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4’-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) involves its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. The compound can also undergo oxidation and reduction reactions, which are facilitated by the phenylene ring and the dioxolane groups. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds is provided below, focusing on substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences :

- The target compound’s 1,4-phenylene core contrasts with Br-C16-pG1’s propane-1,3-diyl backbone and terphenyl derivatives’ extended aromatic systems . The phenylene core offers rigidity, while propane-based systems enhance flexibility for supramolecular folding.

- Terphenyl derivatives prioritize C2 symmetry for protein binding, whereas the target compound lacks symmetry due to the bromine substituent.

Functional Group Impact :

- The bromine atom in the target compound contrasts with Br-C16-pG1’s terminal bromoalkyl chain. Bromine on an aromatic ring facilitates electrophilic substitution or Suzuki coupling, whereas alkyl bromides favor nucleophilic reactions .

- Dioxolane rings in the target compound and Br-C16-pG1 enhance solubility and stability compared to the terphenyl derivatives’ polar acetamide/methoxy groups .

Reactivity and Applications: Br-C16-pG1’s long alkyl chain promotes hydrophobic interactions for supramolecular helices , while the target compound’s compact structure may favor crystal engineering.

Biological Activity

The compound 4,4'-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) (CAS Number: 1956332-70-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 417.3 g/mol. The structure consists of a dioxolane ring fused with a bromo-substituted phenylene group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅BrO₆ |

| Molecular Weight | 417.3 g/mol |

| CAS Number | 1956332-70-9 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with dioxolane derivatives. The method often includes steps such as bromination and etherification to achieve the desired molecular structure.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 4,4'-(((2-Bromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) exhibit significant antibacterial properties. In particular, derivatives of 1,3-dioxolanes have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Compounds related to dioxolanes demonstrated effective antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values for some compounds were reported between 625 µg/mL and 1250 µg/mL against S. aureus .

Antifungal Activity

The antifungal potential of dioxolane derivatives has also been explored. Notably:

- Compounds similar to those in the dioxolane family showed significant antifungal activity against Candida albicans.

- Most tested compounds exhibited excellent antifungal properties except for specific cases .

Study 1: Antibacterial Screening

In a comparative study involving various dioxolane derivatives:

- Compound A (a related dioxolane) showed an MIC of 625 µg/mL against S. epidermidis.

- Compound B displayed no activity against Escherichia coli but was effective against Pseudomonas aeruginosa with an MIC of 500 µg/mL .

Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of synthesized dioxolanes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.